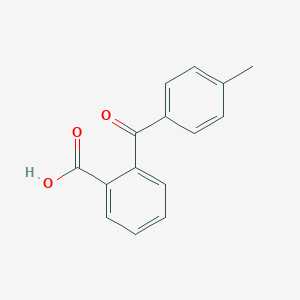

2-(4-Methylbenzoyl)benzoic acid

Description

Properties

IUPAC Name |

2-(4-methylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQOWIXIHDDXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058926 | |

| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-55-2 | |

| Record name | 2-(4-Methylbenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Toluoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylbenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(4-methylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-p-toluoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLUOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN9G70PQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Friedel-Crafts Protocol

The most widely employed method involves Friedel-Crafts acylation using phthalic anhydride and toluene derivatives. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution:

-

Reagents : Benzene-1,2-dicarboxylic anhydride (phthalic anhydride), toluene, AlCl₃.

-

Conditions :

-

Solvent: Dry toluene (3:1 molar ratio to anhydride).

-

Temperature: 50–80°C.

-

Time: 4–6 hours.

-

-

Workup : Hydrolysis with 20% HCl, followed by NaOH neutralization and recrystallization from ethanol.

Outcomes :

-

Byproducts : Minor isomers from competing acylation positions.

Mechanistic Insight :

AlCl₃ activates phthalic anhydride, generating a reactive acylium ion that attacks toluene’s para position. Steric hindrance from the methyl group directs substitution to the ortho position relative to the carboxylic acid.

Modified Friedel-Crafts with Alternative Catalysts

Alternative catalysts improve yield and reduce side reactions:

| Catalyst | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| FeCl₃ | Toluene | 60°C | 68% | 98.9% | |

| H₂SO₄ | DCM | RT | 55% | 97.2% | |

| TiCl₄ | Chlorobenzene | 100°C | 72% | 99.1% |

Key Advancements :

-

FeCl₃ : Eco-friendly, recyclable, and reduces AlCl₃-associated waste.

-

Molten-State Synthesis : Eliminates solvents, enhancing atom economy (yield: 70%, purity: 99.6%).

Hydrolysis of Methyl 2-(4-Methylbenzoyl)Benzoate

Alkaline Hydrolysis

Methyl ester derivatives undergo saponification to yield MBBA:

-

Substrate : Methyl 2-(4-methylbenzoyl)benzoate.

-

Base : Cs₂CO₃ or K₂CO₃ in DMF-H₂O (25:4:1).

-

Conditions : 90–120°C for 2.5 hours.

Outcomes :

-

Yield : 70–83%.

-

Advantage : Avoids harsh acids, preserving sensitive functional groups.

Kinetics :

Pseudo-first-order kinetics with rate constant at 100°C.

Acidic Hydrolysis

Less common due to side reactions but useful for lab-scale isolation:

-

Acid : 6M HCl in dioxane.

-

Conditions : Reflux for 12 hours.

-

Isolation : Extract with ethyl acetate, dry over Na₂SO₄.

Outcomes :

Base-Promoted Aerobic Cascade Reactions

A novel method avoids traditional acylation, using KOtBu in DMSO under aerobic conditions:

Procedure :

-

Substrate : N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide.

-

Conditions :

-

Base: KOtBu (3 equiv).

-

Solvent: DMSO/H₂O (10:1).

-

Temperature: 100°C for 4 hours.

-

Outcomes :

-

Yield : 72–86%.

-

Mechanism : Oxidative cleavage of C–N bonds followed by cyclization.

-

Advantage : No metal catalysts, scalable to gram quantities.

Industrial-Scale Production

Continuous Flow Reactors

Optimized for high throughput and consistency:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 3 atm |

| Annual Capacity | 50 metric tons |

Economic Metrics :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 63–72% | 98–99% | High | Moderate (AlCl₃ waste) |

| Ester Hydrolysis | 70–83% | 99.7% | Medium | Low |

| Aerobic Cascade | 72–86% | 98.5% | High | Low (solvent reuse) |

Recommendations :

-

Lab-Scale : Aerobic cascade for rapid, high-yield synthesis.

-

Industrial : Continuous Friedel-Crafts with FeCl₃ for cost efficiency.

Characterization and Quality Control

Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.33 (m, 7H, Ar–H), 12.64 (s, 1H, COOH).

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

Impurity Profiling :

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Synthesis of Dyes and Pigments : This compound is utilized as an intermediate in the production of various dyes and pigments, leveraging its structural characteristics to enhance color properties and stability.

Biology

- Enzyme Inhibition Studies : Research indicates that 2-(4-Methylbenzoyl)benzoic acid can inhibit specific enzymes, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions. Its ability to bind to active sites of enzymes can provide insights into biochemical pathways and regulatory mechanisms.

Medicine

- Pharmaceutical Intermediate : The compound is explored for its potential as an intermediate in pharmaceutical synthesis, particularly in developing new therapeutic agents. Its structural properties may contribute to the efficacy of drugs targeting various diseases.

Industry

- Production of Specialty Chemicals : It is employed in manufacturing specialty chemicals, where its unique properties can be harnessed for specific applications in materials science and chemical engineering.

Case Studies

Several studies have highlighted the diverse applications of this compound:

- Antimicrobial Activity : Research demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential uses in developing new antibacterial agents.

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), suggesting its potential role in cancer therapy.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 15 |

| HCT-116 | 12 |

| MCF-7 | 20 |

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-Benzoylbenzoic Acid (Parent Compound)

- Structure : Lacks substituents on the benzoyl ring.

- Binding Affinity : Higher ΔGbinding values (−7.2 kcal/mol for T1R1/T1R3 and −6.8 kcal/mol for T1R2/T1R3) indicate weaker receptor interactions compared to its methyl-substituted analog .

- Applications : Primarily used as a precursor in synthesizing derivatives like 2-(4-methylbenzoyl)benzoic acid .

2-(4-Methoxybenzoyl)benzoic Acid

- Structure : Features a methoxy (−OCH₃) group at the para-position of the benzoyl ring.

- Properties : Higher lipophilicity due to the electron-donating methoxy group.

- Receptor Interaction : Exhibits the lowest ΔGbinding (−8.1 kcal/mol for T1R1/T1R3; −7.5 kcal/mol for T1R2/T1R3), correlating with stronger aftertaste .

2-(4-Ethylbenzoyl)benzoic Acid

- Structure : Substitutes methyl with an ethyl (−CH₂CH₃) group.

5-Methyl-2-(4'-methylbenzoyloxy)benzoic Acid

- Structure : Combines a 4-methylbenzoyloxy group with a 5-methyl substituent on the benzoic acid ring.

- Synthesis : Prepared via esterification of 5-methyl salicylic acid with 4-methylbenzoyl chloride (54.6% yield) .

- Activity : Demonstrates analgesic efficacy (ED₅₀ = 81.67 mg/kg) similar to aspirin (ED₅₀ = 87.87 mg/kg) .

2-(4-Phenoxybenzoyl)benzoic Acid

- Structure: Incorporates a phenoxy (−OPh) group at the benzoyl para-position.

- Applications : Listed in bio-molecular databases (C₁₇H₁₂O₇), though detailed pharmacological data are unavailable .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | ΔGbinding (T1R1/T1R3, kcal/mol) | ΔGbinding (T1R2/T1R3, kcal/mol) | Notable Applications |

|---|---|---|---|---|---|---|

| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ | 226.23 | None | −7.2 | −6.8 | Precursor for derivatives |

| This compound | C₁₅H₁₂O₃ | 240.26 | 4-methyl | −7.8 | −7.3 | Sweetener studies, antitumor |

| 2-(4-Methoxybenzoyl)benzoic acid | C₁₅H₁₂O₄ | 256.26 | 4-methoxy | −8.1 | −7.5 | Aftertaste research |

| 5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid | C₁₆H₁₄O₄ | 270.28 | 5-methyl, 4-methylbenzoyloxy | N/A | N/A | Analgesic agent (ED₅₀ = 81.67 mg/kg) |

Key Research Findings

Receptor Binding : Methyl and methoxy substituents enhance binding to umami/sweet receptors, explaining their aftertaste profiles .

Structural Optimization: Crystallographic data highlight the role of hydrogen bonding in stabilizing the monohydrate form of this compound .

Biological Efficacy: Derivatives with esterified benzoyl groups (e.g., 5-methyl-2-(4'-methylbenzoyloxy)benzoic acid) show promise as non-opioid analgesics .

Biological Activity

2-(4-Methylbenzoyl)benzoic acid, also known as p-toluoylbenzoic acid , is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its interactions with biological systems, synthesis, and structure-activity relationships (SAR).

- Chemical Formula : C₁₅H₁₂O₃

- Molecular Weight : 240.25 g/mol

- CAS Number : 85-55-2

Recent studies have indicated that this compound interacts with several biological targets, particularly in the context of taste receptor modulation and potential anti-parasitic activity.

Taste Receptor Interaction

In silico docking studies have shown that this compound exhibits significant binding affinity to sweet taste receptors (T1R2 and T1R3). The interaction energies suggest a strong potential for this compound to modulate taste perception, which could have implications in food science and pharmacology. Specifically, it was found to have a lower ΔG binding energy compared to other benzoic acid derivatives, indicating a more favorable interaction with the receptor sites involved in sweet taste perception .

Case Studies and Experimental Findings

-

In Vitro Studies :

- A series of benzoic acid derivatives were tested for their anti-leishmanial activity, with findings indicating that modifications at the para position significantly influenced their efficacy against Leishmania donovani and P. falciparum. While specific data on this compound is sparse, the trends observed in these studies highlight the importance of structural variations in enhancing biological activity .

-

Proteostasis Network Modulation :

- Research indicates that benzoic acid derivatives can influence cellular proteostasis by activating proteolytic pathways. Compounds structurally related to this compound have been shown to enhance the activity of cathepsins B and L, which are crucial for protein degradation in cells. This suggests a potential role for this compound in modulating cellular stress responses and aging .

Table 1: Binding Energies of Benzoic Acid Derivatives with Sweet Taste Receptors

| Compound | ΔG Binding Energy (kcal/mol) | Receptor Target |

|---|---|---|

| This compound | -9.6 | T1R2 |

| 2-(4-Methoxybenzoyl)benzoic acid | -10.5 | T1R3 |

| Saccharin | -8.7 | T1R2 |

Table 2: Anti-Parasitic Activity of Related Compounds

| Compound | Target Parasite | IC50 (µg/mL) |

|---|---|---|

| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | Toxoplasma gondii | 15 |

| Salicylamide | Plasmodium falciparum | 20 |

| This compound | TBD | TBD |

Q & A

Q. What are the key structural features of 2-(4-Methylbenzoyl)benzoic acid as determined by X-ray crystallography?

Methodological Answer: The crystal structure of this compound monohydrate (C₁₅H₁₂O₃·H₂O) reveals a dihedral angle of 69.12° between the two aromatic rings, indicating significant non-planarity. The molecule forms a 3D framework via intermolecular O–H⋯O hydrogen bonds (O⋯O distance: ~2.65 Å). Key refinement parameters include:

| Parameter | Value |

|---|---|

| R factor | 0.061 |

| wR(F²) | 0.193 |

| Data-to-parameter ratio | 14.2 |

| Structural analysis should prioritize high-resolution diffraction data (MoKα radiation, λ = 0.71073 Å) and refinement using software like SHELXL . |

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A multi-step synthesis can be adapted from protocols for analogous benzoic acid derivatives (e.g., ):

Friedel-Crafts acylation : React 4-methylacetophenone with phthalic anhydride under acidic conditions.

Hydrolysis : Use NaOH/EtOH to hydrolyze intermediates to the free acid.

Purification : Employ recrystallization (e.g., ethanol/water) and monitor purity via HPLC (≥97% purity threshold).

Optimization tips:

- Avoid harsh oxidants (e.g., CrO₃) to prevent side reactions.

- Use Pd/C catalysts for selective reductions if intermediates require hydrogenation .

Q. What spectroscopic techniques are most effective for confirming purity and structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl resonance at ~2.4 ppm, carboxylic proton at ~13 ppm in DMSO-d₆).

- MS (ESI) : Look for [M-H]⁻ peak at m/z = 255.1 (C₁₅H₁₂O₃).

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>99% ideal for crystallography).

- FT-IR : Carboxylic O–H stretch at ~2500–3000 cm⁻¹ and C=O at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the physicochemical properties of this compound?

Methodological Answer: The 3D hydrogen-bonded network (O–H⋯O) enhances thermal stability (mp > 190°C) and solubility in polar aprotic solvents (e.g., DMF). To study this:

- Perform thermal gravimetric analysis (TGA) to correlate hydrogen bonding with decomposition temperatures.

- Compare solubility in solvents with varying H-bond acceptor capacity (e.g., DMSO vs. toluene).

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., 25% contribution from O⋯H contacts) .

Q. How can computational methods predict reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT calculations (B3LYP/6-31G*): Calculate electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon).

- Transition state modeling : Simulate attack by nucleophiles (e.g., amines) to determine activation barriers.

- Solvent effects : Include implicit solvation models (e.g., PCM for DMSO) to refine reaction pathways.

Validate predictions with experimental kinetic studies (e.g., monitoring substitution rates via UV-Vis) .

Q. How to resolve contradictions between NMR and crystallographic data for derivatives?

Methodological Answer:

- Dynamic effects in NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., rotameric states of the benzoyl group).

- Twinned crystals : Re-refine XRD data with SHELXL’s TWIN/BASF commands to account for pseudo-symmetry.

- Complementary techniques : Pair XRD with solid-state NMR to reconcile solution- vs. solid-phase structures .

Q. Can this compound act as a ligand in coordination chemistry?

Methodological Answer: Yes, the carboxylic and ketone groups enable chelation. Methodological considerations:

- pH control : Deprotonate the carboxylic acid (pH > 4) to enhance metal binding.

- Screening : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration (monitor λ shifts).

- XRD of complexes : Resolve binding modes (monodentate vs. bidentate) using single-crystal diffraction.

Reference analogous ligands (e.g., diphenylphosphino-benzoic acids) for synthetic strategies .

Data Contradiction Analysis Example

Scenario : Discrepancy in observed vs. calculated bond lengths.

Resolution :

Check for thermal motion artifacts (high ADPs in XRD data).

Re-optimize geometry using DFT and compare with experimental values.

Apply Hirshfeld rigid-bond test to validate covalent bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.